CP-471474
Overview
Description
Mechanism of Action
Target of Action
The primary targets of this compound, also known as CP-471474 , are matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
This compound acts as a broad-spectrum inhibitor of MMPs . It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . It has low potency against mmp-1 . By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, thereby influencing various physiological and pathological processes.
Biochemical Pathways
The inhibition of MMPs affects multiple biochemical pathways. For instance, it can prevent left ventricular remodeling after experimental myocardial infarction . It can also inhibit cigarette smoke-induced lung inflammation and the progression of emphysema in guinea pig models .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of MMPs by this compound can lead to various molecular and cellular effects. For example, it can prevent tissue remodeling and cell migration, which are critical for wound healing and cancer metastasis. It can also reduce inflammation and slow the progression of diseases such as emphysema .
Biochemical Analysis
Biochemical Properties
The compound interacts with matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and cellular homeostasis . It exhibits low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13, but has low potency against MMP-1 .
Cellular Effects
2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide influences cell function by inhibiting the activity of MMPs, which are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This leads to a decrease in the degradation of extracellular matrix components, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. At lower doses, it effectively inhibits the activity of MMPs, while at higher doses, it may exhibit toxicity
Metabolic Pathways
Given its role as an MMP inhibitor, it is likely to interact with enzymes involved in the breakdown of extracellular matrix components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-471474 involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
CP-471474 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
CP-471474 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of matrix metalloproteinases.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
TMI-1: A dual inhibitor of tumor necrosis factor-alpha-converting enzyme (TACE) and matrix metalloproteinases.
CGS 25966: A broad-spectrum MMP inhibitor with documented activity against MMP-2, MMP-8, MMP-9, and MMP-13.
CGS 27023A: Another broad-spectrum MMP inhibitor demonstrating inhibitory activity against a range of MMPs.
Uniqueness
CP-471474 is unique due to its high specificity and potency against multiple MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, while having low potency against MMP-1 . This specificity makes it a valuable tool in studying the role of MMPs in various biological processes and diseases.
Biological Activity
CP-471474 is a compound developed by Pfizer, primarily recognized for its role as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This article delves into its biological activity, particularly focusing on its effects in various pathological contexts, including snake venom inhibition and pulmonary diseases.
1. Overview of this compound
Chemical Structure and Mechanism of Action
this compound is characterized by a pyran-containing sulfonamide hydroxamate structure, which facilitates its interaction with the zinc-binding sites of metalloproteinases. This interaction is crucial for its inhibitory effects on proteolytic activities associated with various toxins and pathological conditions.
2. Inhibition of Snake Venom Activities
Recent studies have highlighted the effectiveness of this compound in inhibiting the lethal, hemorrhagic, and myotoxic activities of snake venoms from species such as Bothrops asper and Crotalus durissus cumanensis.
2.1 Efficacy in Preincubation Assays
In preincubation assays, this compound demonstrated significant inhibition of lethal activity against these venoms. The following table summarizes the survival rates of mice subjected to venom exposure with and without this compound treatment:
Treatment Group | Survival Rate (%) | Statistical Significance |
---|---|---|
Venom Alone | 0% | - |
Venom + this compound | 10% | p > 0.05 |
Venom + Varespladib | 100% | p < 0.05 |
Venom + this compound + Varespladib | 50% | p < 0.05 |
The combination treatment showed a partial protective effect, although it was less effective than Varespladib alone .
2.2 Myotoxic Activity Inhibition
This compound also exhibited notable effects on myotoxicity induced by snake venoms. In assays measuring plasma creatine kinase (CK) activity, the compound significantly reduced CK levels, indicating decreased muscle damage:
Treatment Group | CK Activity (U/L) | Statistical Significance |
---|---|---|
Venom Alone | High | - |
Venom + this compound | Moderate | p < 0.05 |
Venom + Varespladib | Low | p < 0.01 |
The data suggest that while this compound is effective, it does not completely prevent myotoxic effects compared to Varespladib .
3. Effects on Pulmonary Diseases
This compound has also been investigated for its potential in treating smoke-induced lung injuries. A study involving guinea pigs exposed to smoke demonstrated that treatment with this compound led to significant reductions in airspace enlargement and airway wall thickness:
Treatment Group | Mean Airspace Size Increase (%) | Mean Wall Thickness Increase (%) |
---|---|---|
Control | 0% | 0% |
Smoke-Exposed | 62% | 42% |
Smoke + this compound | 20% | 17% |
These findings indicate that this compound can mitigate some structural changes associated with emphysema, providing a protective effect against smoke exposure .
Case Study: Efficacy Against Emphysema
In a longitudinal study involving smoke-exposed guinea pigs treated with this compound, researchers observed a significant reduction in emphysematous changes over six months compared to untreated controls. The compound exhibited approximately 68% protection against emphysema-related changes in lung architecture .
Properties
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOQJYRPDUMCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175302 | |
Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210755-45-6 | |
Record name | CP-471474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-471474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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